molecular formula C10H10ClNO4 B1453416 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride CAS No. 1160257-30-6

2-(3-Methyl-4-nitrophenoxy)propanoyl chloride

Cat. No. B1453416
M. Wt: 243.64 g/mol
InChI Key: NNTTYYLVHMEYSR-UHFFFAOYSA-N
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Description

“2-(3-Methyl-4-nitrophenoxy)propanoyl chloride” is a chemical compound with the molecular formula C10H10ClNO4 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(3-Methyl-4-nitrophenoxy)propanoyl chloride” consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 243.644 Da .

Scientific Research Applications

Radiopharmaceutical Development

  • The synthesis of 99mTc-labeled nitrophenol radiosensitizers, including compounds related to 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride, has been explored for potential use in hypoxia tumor imaging. These compounds have been evaluated for their biostability in vitro and in animal models to assess their effectiveness as radiopharmaceuticals (Jalilian & Bineshmarvasti, 2005), (Jalilian et al., 2006).

Corrosion Inhibition

  • Research has indicated the effectiveness of compounds similar to 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride in inhibiting corrosion. Specifically, yttrium 3-(4-nitrophenyl)-2-propenoate has demonstrated significant corrosion inhibition properties for copper alloys in chloride solutions (Nam et al., 2016).

Environmental Chemistry

  • The biodegradation and chemotaxis of 3-methyl-4-nitrophenol, a related compound, by Ralstonia sp. SJ98 has been studied. This research is crucial for understanding the environmental decontamination and bioremediation of similar nitrophenol compounds (Bhushan et al., 2000).

Photocatalysis

  • Studies have shown that nitrophenols, structurally related to 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride, can form upon UV irradiation of phenol and nitrite in aqueous solutions. This has implications for understanding the photocatalytic reactions and environmental transformations of similar compounds (Vione et al., 2001).

Catalysis

  • Research on water-soluble acylating agents, including studies on compounds structurally similar to 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride, has contributed to the development of more efficient catalytic processes in organic synthesis (Sakakibara et al., 1988).

Nanotechnology

  • The application of gold nanoparticles hosted in water-soluble silsesquioxane polymer, for the electrochemical detection of nitrophenol isomers, highlights the potential use of similar structures in nanotechnology and sensor development (Silva et al., 2014).

Future Directions

The future directions of “2-(3-Methyl-4-nitrophenoxy)propanoyl chloride” are not clear from the available data. It is currently used for proteomics research , and further studies may reveal more applications.

properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-6-5-8(16-7(2)10(11)13)3-4-9(6)12(14)15/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTTYYLVHMEYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-4-nitrophenoxy)propanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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